Anti‑Proliferative Potency in Gallium‑Resistant Lung Cancer Cells: Compound 5476423 vs. Gallium Acetylacetonate (GaAcAc)
In a head‑to‑head comparison using gallium‑resistant A549 (R‑cells) human lung adenocarcinoma cells, Compound 5476423 exhibited an 80‑fold increase in anti‑proliferative potency relative to gallium acetylacetonate (GaAcAc), the prototypical gallium‑based anticancer agent [1]. The IC₅₀ values were obtained from dose–response anti‑proliferation assays, with GaAcAc serving as the baseline therapy against which resistance had been established, thereby directly quantifying the ability of Compound 5476423 to circumvent acquired gallium resistance.
| Evidence Dimension | Anti‑proliferative IC₅₀ in gallium‑resistant A549 cells (R‑cells) |
|---|---|
| Target Compound Data | IC₅₀ (numeric value not publicly disclosed in the abstract; reported as 80‑fold more potent than GaAcAc) |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) – baseline IC₅₀ in R‑cells |
| Quantified Difference | 80‑fold greater potency (compound 5476423 vs. GaAcAc) |
| Conditions | Gallium‑resistant human lung adenocarcinoma A549 (R‑cells) in vitro anti‑proliferation assay; AXL kinase pathway context [1]. |
Why This Matters
This 80‑fold potency differential directly addresses the primary clinical limitation of gallium therapy—intrinsic or acquired resistance—making Compound 5476423 a strategically distinct candidate for procurement in gallium‑resistant lung cancer research programs.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. doi:10.1016/j.bmcl.2014.07.072. View Source
